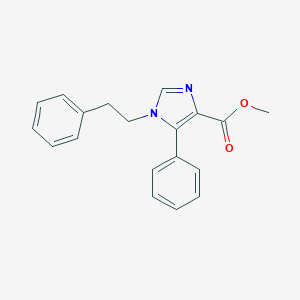

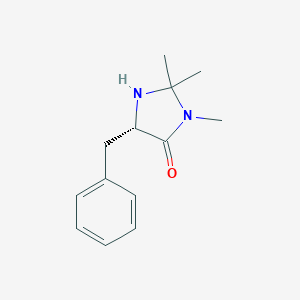

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one

Übersicht

Beschreibung

The compound "(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one" is a chemical structure that is part of a family of imidazolidinone derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The papers provided discuss various derivatives of imidazolidinone and their synthesis, structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 5-benzyl-2,2,3-trimethylimidazolidine-4-thione, a related compound, has been developed using a thionation reaction of 5-benzyl-2,2,3-trimethylimidazolidin-4-one with P2S5/Al2O3 in toluene, yielding the product with high efficiency under mild conditions . This method could potentially be adapted for the synthesis of "(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one" by avoiding the thionation step.

Molecular Structure Analysis

The molecular structure of imidazolidinone derivatives has been studied using various spectroscopic techniques. For instance, the X-ray crystal structures of several 5-benzyl-3-methylimidazolidin-4-one derivatives have been reported, providing insights into their solid-phase structures . These studies are crucial for understanding the reactivity and interaction of these compounds in biological systems or as intermediates in chemical reactions.

Chemical Reactions Analysis

The reactivity of imidazolidinone derivatives can be inferred from studies on similar compounds. For example, the coupling of benzimidazolo[2′, 1′:2, 3]thiazolidin-4-one with benzenediazonium chlorides has been shown to yield arylazo derivatives, indicating the potential for these compounds to participate in azo coupling reactions . This suggests that "(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one" may also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one" are not directly reported in the provided papers, the properties of closely related compounds have been characterized. For example, the solubility, melting points, and spectroscopic properties (IR, UV, NMR) of various imidazolidinone derivatives have been studied, which can provide a general idea of the behavior of this compound .

Applications and Case Studies

Several of the imidazolidinone derivatives have been tested for biological activities, such as antimicrobial and antihypertensive effects . These studies highlight the potential therapeutic applications of these compounds. The case of compound 11, which showed potent antihypertensive activity, is particularly noteworthy as it suggests that modifications to the imidazolidinone core can lead to significant pharmacological effects .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- Synthesis Approach : An efficient method for the synthesis of 5-benzyl-2,2,3-trimethylimidazolidine-4-thione, derived from (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, has been developed using P2S5/Al2O3 in toluene, yielding high product under mild conditions (Liang Xian-rui, 2009).

Chiral Auxiliary Applications

- Asymmetric Reduction : (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one acts as a highly effective chiral auxiliary in the asymmetric reduction of α-oxo amides, achieving 90–100% diastereoselectivity (Solodin et al., 1990).

Pharmacological Applications

- Angiotensin II Receptor Antagonists : Benzimidazole derivatives, including those synthesized from key intermediates like (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, have been evaluated for angiotensin II receptor antagonistic activities, showing high affinity for the AT1 receptor and inhibitory effects on the AII-induced pressor response (Kohara et al., 1996).

- Protein Tyrosine Phosphatase 1B Inhibition : New derivatives, including 4-thiazolidinone analogues, have shown potent inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in metabolic disorders and inflammatory signaling, suggesting potential therapeutic applications (Ottanà et al., 2017).

- Anticancer Agents : Benzimidazole derivatives, synthesized with triazolo-thiadiazoles and triazolo-thiadiazines, have shown broad-spectrum anticancer activity, with some compounds demonstrating significant growth inhibition against specific cancer cell lines (Husain et al., 2013).

Antimicrobial Applications

- Antimicrobial Activity : Certain benzimidazole derivatives, synthesized using (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, have demonstrated antimicrobial activities against various test organisms, including Escherichia coli, Pseudomonas aureginosa, and Candida albicans (Isik et al., 2020).

Anti-Inflammatory Applications

- Anti-Inflammatory Drugs : Benzimidazole derivatives have shown potential as new anti-inflammatory drugs, with the substituents on the benzimidazole ring playing a significant role in their activity (Veerasamy et al., 2021).

Structural and Molecular Studies

- Structural Diversity Analysis : Studies on the structural diversity in imidazolidinone organocatalysts, including variants of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, have been conducted using synchrotron and computational methods, offering insights into their conformational properties (Burley et al., 2008).

Eigenschaften

IUPAC Name |

(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACYWOJLWBDSHG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@H](C(=O)N1C)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431059 | |

| Record name | UNII-3G16ZWT15K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | |

CAS RN |

132278-63-8 | |

| Record name | 5-Benzyl-2,2,3-trimethylimidazolidin-4-one, (5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132278638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-3G16ZWT15K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BENZYL-2,2,3-TRIMETHYLIMIDAZOLIDIN-4-ONE, (5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G16ZWT15K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one enable asymmetric synthesis, specifically in the reduction of α-oxo amides?

A: (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one functions as a chiral auxiliary, effectively controlling the stereochemistry during the reduction of α-oxo amides. [] This is achieved by forming a temporary chiral intermediate with the substrate (α-oxo amide). This complex creates a sterically hindered environment, favoring hydride attack from a specific direction and resulting in high diastereoselectivity (90-100%) during the reduction. [] Essentially, the auxiliary forces the reaction to preferentially form one enantiomer over the other.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.